N,N-diallyl-4-(2-phenoxyethoxy)benzamide
Description
N,N-Diallyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by two key structural features:
- Diallyl substitution on the benzamide nitrogen.
- A 2-phenoxyethoxy group at the para position of the benzamide ring.
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(2-phenoxyethoxy)-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C21H23NO3/c1-3-14-22(15-4-2)21(23)18-10-12-20(13-11-18)25-17-16-24-19-8-6-5-7-9-19/h3-13H,1-2,14-17H2 |
InChI Key |
WGTVCHSQOBBBMI-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamides
Substituent Variations on the Benzamide Core
Table 1: Key Structural Differences Among Benzamide Derivatives
Key Observations :
- Electron-withdrawing vs. donating groups: Compounds like HPAPB (hydroxamic acid) and 4-bromo derivatives exhibit electron-withdrawing effects, altering reactivity compared to the target compound's ether-linked phenoxyethoxy group.
Spectroscopic Data
Table 2: Comparative IR and NMR Features
Notes:
Physicochemical Properties
Table 3: Comparative Physicochemical Parameters
Key Trends :
- The phenoxyethoxy group in the target compound balances lipophilicity (LogP ~3.5) and aqueous solubility better than purely hydrophobic analogs (e.g., Rip-B).
- Fluorinated derivatives exhibit higher solubility due to electronegativity and smaller size.
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